Gas-Phase Ionization Energy: 0.5 eV Lower Than Acenaphtho[1,2-b]quinoxaline, Consistent with Extended Conjugation
The gas-phase ionization energy (IE) of acenaphtho[1,2-b]benzo[f]quinoxaline (target) is 8.1 ± 0.1 eV, determined by electron impact (EI) mass spectrometry [1]. This is 0.5 eV lower than the IE of the closest structural analog, acenaphtho[1,2-b]quinoxaline (IE = 8.6 ± 0.1 eV) [1]. The further extended analog 1,2:3,4:6,7-tribenzophenazine exhibits an even lower IE of 7.8 ± 0.1 eV [1], establishing a monotonic decrease in IE with each additional fused benzo ring. The 0.5 eV difference between target and the three-ring analog is substantial in the context of frontier orbital energetics: it corresponds to a ~48 kJ·mol⁻¹ (11.5 kcal·mol⁻¹) change in the energy required to remove an electron, which directly impacts the compound's behavior as an electron donor in charge-transfer complexes and its oxidative stability.
| Evidence Dimension | Gas-phase ionization energy (IE) |
|---|---|
| Target Compound Data | 8.1 ± 0.1 eV (EI method) |
| Comparator Or Baseline | Acenaphtho[1,2-b]quinoxaline: 8.6 ± 0.1 eV; 1,2:3,4:6,7-Tribenzophenazine: 7.8 ± 0.1 eV |
| Quantified Difference | Target is 0.5 eV lower than acenaphtho[1,2-b]quinoxaline; 0.3 eV higher than tribenzophenazine |
| Conditions | Gas phase, electron impact (EI) ionization, data from Gallegos (1968) compiled in NIST Standard Reference Database 69 |
Why This Matters
A 0.5 eV reduction in IE makes the target compound a measurably stronger electron donor than the three-ring analog, which is a critical selection parameter for applications in organic photovoltaics, OLED hole-transport layers, and charge-transfer complex design.
- [1] Gallegos, E.J. Mass spectrometry and ionization energies of some condensed-ring aromatic and heterocyclic compounds. J. Phys. Chem., 1968, 72, 3452. Data compiled in: NIST Chemistry WebBook, NIST Standard Reference Database 69. Ionization energy determinations for 8,9-Benzacenaphtho[1,2-b]quinoxaline (8.1 ± 0.1 eV), Acenaphtho(1,2-b)quinoxaline (8.6 ± 0.1 eV), and 1,2:3,4:6,7-Tribenzophenazine (7.8 ± 0.1 eV). View Source
